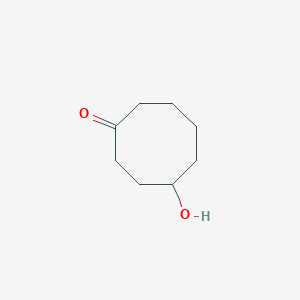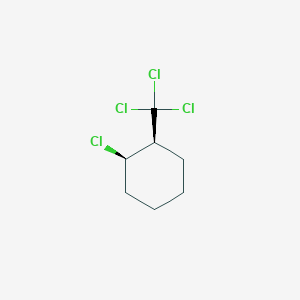
(1R,2S)-1-Chloro-2-(trichloromethyl)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-1-Chloro-2-(trichloromethyl)cyclohexane is an organic compound characterized by a cyclohexane ring substituted with a chlorine atom and a trichloromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Chloro-2-(trichloromethyl)cyclohexane typically involves the chlorination of cyclohexane derivatives. One common method is the reaction of cyclohexene with trichloromethyl chloride in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters ensures the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S)-1-Chloro-2-(trichloromethyl)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Reduction Reactions: The trichloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form cyclohexanone derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic medium.
Major Products Formed
Substitution: Formation of (1R,2S)-1-Hydroxy-2-(trichloromethyl)cyclohexane.
Reduction: Formation of (1R,2S)-1-Chloro-2-methylcyclohexane.
Oxidation: Formation of (1R,2S)-1-Chloro-2-(trichloromethyl)cyclohexanone.
Wissenschaftliche Forschungsanwendungen
(1R,2S)-1-Chloro-2-(trichloromethyl)cyclohexane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce chlorine and trichloromethyl groups into other compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (1R,2S)-1-Chloro-2-(trichloromethyl)cyclohexane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to changes in the activity of enzymes and signaling pathways, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2S)-1-Bromo-2-(trichloromethyl)cyclohexane: Similar structure but with a bromine atom instead of chlorine.
(1R,2S)-1-Chloro-2-(dichloromethyl)cyclohexane: Similar structure but with a dichloromethyl group instead of trichloromethyl.
(1R,2S)-1-Chloro-2-(trifluoromethyl)cyclohexane: Similar structure but with a trifluoromethyl group instead of trichloromethyl.
Uniqueness
(1R,2S)-1-Chloro-2-(trichloromethyl)cyclohexane is unique due to its specific stereochemistry and the presence of both chlorine and trichloromethyl groups
Eigenschaften
CAS-Nummer |
55756-67-7 |
|---|---|
Molekularformel |
C7H10Cl4 |
Molekulargewicht |
236.0 g/mol |
IUPAC-Name |
(1R,2S)-1-chloro-2-(trichloromethyl)cyclohexane |
InChI |
InChI=1S/C7H10Cl4/c8-6-4-2-1-3-5(6)7(9,10)11/h5-6H,1-4H2/t5-,6+/m0/s1 |
InChI-Schlüssel |
SQMLDZKFEVOIOM-NTSWFWBYSA-N |
Isomerische SMILES |
C1CC[C@H]([C@H](C1)C(Cl)(Cl)Cl)Cl |
Kanonische SMILES |
C1CCC(C(C1)C(Cl)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N'-ethylthiourea](/img/structure/B14630665.png)
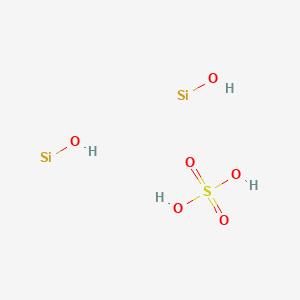
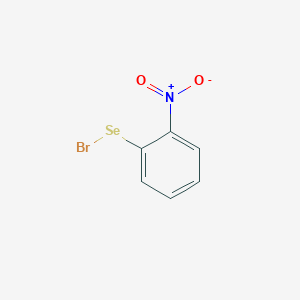
![[1,1'-Biphenyl]-4-yl (hexyloxy)acetate](/img/structure/B14630676.png)
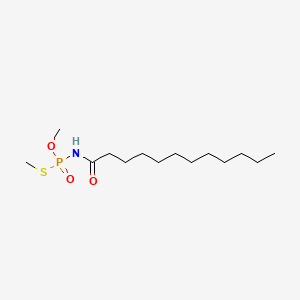

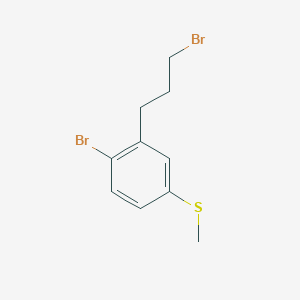



![1-{6-[2-(4-Chlorophenoxy)ethoxy]-2-hydroxy-3-propylphenyl}ethan-1-one](/img/structure/B14630705.png)


